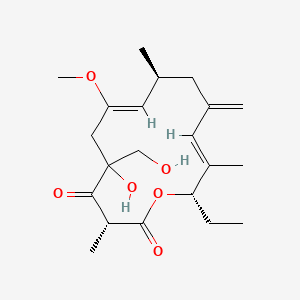
Rustmicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rustmicin is a 14-membered macrolide identified as an inhibitor of plant pathogenic fungi.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Rustmicin exhibits potent antifungal activity, particularly against Cryptococcus neoformans , a common pathogen in immunocompromised individuals. Research indicates that this compound inhibits sphingolipid synthesis by targeting inositol phosphoceramide synthase, leading to the accumulation of ceramide and the depletion of complex sphingolipids. This mechanism underlies its fungicidal effects at extremely low concentrations (less than 1 ng/mL) and an IC50 value of 70 pM against the enzyme .
Case Study: Cryptococcus neoformans
- In Vitro Efficacy : this compound demonstrated remarkable efficacy against various strains of C. neoformans, with minimal inhibitory concentration (MIC) values significantly lower than those of conventional antifungals.
- In Vivo Limitations : Despite its strong in vitro activity, this compound's effectiveness in vivo is limited due to rapid conversion to an inactive form (γ-lactone) in serum, necessitating higher doses for therapeutic effect .
Agricultural Applications
This compound has been identified as an effective agent against agricultural pathogens, specifically the wheat stem rust fungus (Puccinia graminis). Isolated from Micromonospora chalcea, this compound showed strong inhibitory activity in both laboratory and greenhouse settings.
Case Study: Wheat Stem Rust Fungus
- In Vitro Testing : The MIC for this compound against wheat stem rust was recorded at 1 µg/mL.
- Field Trials : Pot tests confirmed its efficacy, with similar MIC values demonstrating its potential as a natural pesticide .
Stability and Drug Resistance Factors
Research has identified several factors affecting the stability and efficacy of this compound:
- Serum Stability : Rapid epimerization in serum limits its therapeutic application, as the active form converts to the inactive γ-lactone.
- Drug Efflux Mechanisms : Fungal resistance mechanisms, such as multidrug efflux pumps (e.g., PDR5 in Saccharomyces cerevisiae), can reduce the intracellular concentration of this compound, further complicating treatment strategies .
Comparative Efficacy
To provide a clearer understanding of this compound's efficacy compared to other antifungal agents, a summary table is presented below:
| Antifungal Agent | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Cryptococcus neoformans | <0.0001 | Inhibition of sphingolipid synthesis |
| Fluconazole | Candida albicans | 0.125 | Inhibition of ergosterol synthesis |
| Amphotericin B | Various fungi | 0.25 | Disruption of fungal cell membrane integrity |
Eigenschaften
CAS-Nummer |
100227-57-4 |
|---|---|
Molekularformel |
C21H32O6 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(3R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione |
InChI |
InChI=1S/C21H32O6/c1-7-18-15(4)9-13(2)8-14(3)10-17(26-6)11-21(25,12-22)19(23)16(5)20(24)27-18/h9-10,14,16,18,22,25H,2,7-8,11-12H2,1,3-6H3/b15-9+,17-10-/t14-,16+,18-,21?/m0/s1 |
InChI-Schlüssel |
WOFFENQLRMDHKE-AWJXAEAHSA-N |
SMILES |
CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)OC)C)C |
Isomerische SMILES |
CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/CC(C(=O)[C@H](C(=O)O1)C)(CO)O)\OC)C)/C |
Kanonische SMILES |
CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)OC)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
galbonolide galbonolide A rustmicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















